molecular formula C9H14N2O3 B12524795 Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate CAS No. 844691-94-7

Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate

Cat. No.: B12524795
CAS No.: 844691-94-7
M. Wt: 198.22 g/mol
InChI Key: HCEULWAJLMNBFQ-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a fused oxazole and pyrrolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

844691-94-7

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4-oxa-1,5-diazatricyclo[4.2.1.03,7]nonane-6-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-2-13-8(12)9-5-11-3-6(9)7(4-11)14-10-9/h6-7,10H,2-5H2,1H3

InChI Key

HCEULWAJLMNBFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CN3CC1C(C3)ON2

Origin of Product

United States

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